
An In-Depth Technical Guide to Human Galanin
(1-30)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Galanin (1-30), human

Cat. No.: B8083213 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,

signaling pathways, and experimental methodologies related to human Galanin (1-30), a

neuropeptide with significant implications in various physiological and pathological processes.

Core Data: Molecular Weight and Formula
Human Galanin (1-30) is a 30-amino acid peptide that plays a crucial role as a neuromodulator

in the central and peripheral nervous systems.[1][2] Its fundamental molecular characteristics

are summarized below.

Property Value Source

Molecular Formula C₁₃₉H₂₁₀N₄₂O₄₃ [3][4][5]

Average Molecular Weight 3157.41 g/mol [4][5][6]

Monoisotopic Molecular

Weight
3155.5536935 Da [3]

CAS Number 119418-04-1 [4][5]
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Galanin exerts its diverse biological effects by activating three distinct G protein-coupled

receptors (GPCRs): GALR1, GALR2, and GALR3.[1] These receptors couple to different

intracellular signaling cascades, leading to varied cellular responses.

GALR1 and GALR3 Signaling
GALR1 and GALR3 primarily couple to inhibitory G proteins of the Gi/o family.[3][7] Activation

of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular

cyclic AMP (cAMP) levels.[3][6][8] This pathway is associated with neuronal hyperpolarization

and inhibition of neurotransmitter release.
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Galanin signaling via GALR1 and GALR3 receptors.

GALR2 Signaling
In contrast to GALR1 and GALR3, GALR2 predominantly couples to Gq/11 and Go proteins.[3]

[5][7][9] Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which in turn

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and

diacylglycerol (DAG).[5][6][8] This leads to an increase in intracellular calcium (Ca²⁺) and

activation of protein kinase C (PKC). GALR2 can also couple to Gi to a lesser extent and

activate the mitogen-activated protein kinase (MAPK) pathway.[9]
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Galanin signaling via the GALR2 receptor.

Experimental Workflows and Protocols
The study of Galanin (1-30) and its receptors involves a variety of in vitro and in vivo

experimental approaches. Below are representative workflows and detailed protocols for key

assays.

Experimental Workflow: Characterizing a Novel Galanin
Analog
This workflow outlines the typical steps involved in the preclinical characterization of a novel

synthetic analog of Galanin.
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Workflow for the preclinical evaluation of a novel galanin analog.

Detailed Experimental Protocols
This protocol describes a bioluminescence resonance energy transfer (BRET)-based assay to

measure the binding of ligands to GALR1 in living cells.[6][8]
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Objective: To determine the binding affinity (Kd) and kinetics of a test compound for the human

GALR1.

Materials:

HEK293 cells expressing GALR1 tagged with HiBiT (a small subunit of NanoLuc®

luciferase).

LgBiT protein (the large subunit of NanoLuc®).

NanoBRET™ tracer: A galanin-derived peptide conjugated to a fluorescent acceptor (e.g.,

BODIPY).

Furimazine (NanoLuc® substrate).

Test compounds (unlabeled galanin analogs).

Assay buffer (e.g., Opti-MEM).

White, opaque 96-well microplates.

Luminometer/plate reader capable of measuring BRET signals.

Methodology:

Cell Seeding: Seed HEK293-HiBiT-GALR1 cells into 96-well plates at a density of 2 x 10⁵

cells/mL and incubate overnight.

Tracer and Compound Preparation: Prepare serial dilutions of the test compound and a fixed

concentration of the NanoBRET™ tracer in assay buffer.

Ligand Binding (Competition Assay):

To each well, add the serially diluted test compound or vehicle control.

Add the NanoBRET™ tracer to all wells.

Incubate at room temperature for 2 hours to reach binding equilibrium.
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BRET Signal Detection:

Add the LgBiT protein and furimazine substrate to each well.

Immediately measure the donor emission (luciferase) and acceptor emission (fluorophore)

using a BRET-capable plate reader.

Data Analysis:

Calculate the BRET ratio (Acceptor Emission / Donor Emission).

Plot the BRET ratio as a function of the test compound concentration.

Fit the data to a one-site competition binding model to determine the IC₅₀, which can be

converted to the inhibitory constant (Ki).

This protocol measures the ability of a galanin agonist to inhibit the production of cAMP in cells

expressing GALR1 or GALR3.[5]

Objective: To determine the potency (EC₅₀) of a test compound in activating the Gi/o-coupled

signaling pathway of GALR1 or GALR3.

Materials:

CHO or HEK293 cells stably expressing human GALR1 or GALR3.

Forskolin (an adenylyl cyclase activator).

Test compounds (galanin analogs).

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Cell culture medium and supplements.

96-well cell culture plates.

Plate reader compatible with the chosen cAMP detection kit.

Methodology:
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Cell Seeding: Seed the GALR1- or GALR3-expressing cells into 96-well plates and grow to

confluency.

Compound Treatment:

Pre-treat the cells with serial dilutions of the test compound for 15-30 minutes.

cAMP Stimulation:

Add a fixed concentration of forskolin (typically the EC₈₀) to all wells except the negative

control.

Incubate for an additional 15-30 minutes at 37°C.

Cell Lysis and cAMP Measurement:

Lyse the cells according to the cAMP kit manufacturer's instructions.

Perform the cAMP measurement using the chosen detection method.

Data Analysis:

Normalize the data to the forskolin-only control (0% inhibition) and the basal level (100%

inhibition).

Plot the percentage of inhibition as a function of the test compound concentration.

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

This protocol outlines a method to evaluate the antinociceptive properties of a galanin analog

administered to rats with induced inflammation.[10][11]

Objective: To assess the ability of a test compound to alleviate inflammatory pain in vivo.

Materials:

Male Sprague-Dawley rats (200-250 g).

Carrageenan solution (e.g., 1% in sterile saline).
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Test compound (galanin analog) dissolved in a suitable vehicle.

Apparatus for assessing thermal hyperalgesia (e.g., plantar test) and mechanical allodynia

(e.g., von Frey filaments).

Intra-nucleus accumbens (NAc) or intrathecal cannulae (if central administration is desired).

Methodology:

Animal Acclimatization and Baseline Testing:

Acclimatize the rats to the testing environment and handling for several days.

Measure baseline paw withdrawal latency to a thermal stimulus and paw withdrawal

threshold to mechanical stimulation.

Induction of Inflammation:

Inject a small volume (e.g., 100 µL) of carrageenan solution into the plantar surface of one

hind paw.

Compound Administration:

At a predetermined time after carrageenan injection (e.g., 2-3 hours), administer the test

compound or vehicle via the desired route (e.g., intraperitoneal, intravenous, or

intracerebral).

Behavioral Testing:

At various time points after compound administration (e.g., 30, 60, 90, 120 minutes), re-

assess the thermal paw withdrawal latency and mechanical paw withdrawal threshold in

both the inflamed and contralateral paws.

Data Analysis:

Calculate the change in withdrawal latency/threshold from baseline for each animal.
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Compare the responses in the compound-treated groups to the vehicle-treated group

using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).

A significant increase in withdrawal latency or threshold in the inflamed paw indicates an

analgesic effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-Depth Technical Guide to Human Galanin (1-30)].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8083213#galanin-1-30-human-molecular-weight-and-
formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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